molecular formula C11H10N2O B1587052 N'-hydroxy-2-naphthalenecarboximidamide CAS No. 64893-54-5

N'-hydroxy-2-naphthalenecarboximidamide

Cat. No.: B1587052
CAS No.: 64893-54-5
M. Wt: 186.21 g/mol
InChI Key: UHJICFSTOCFOND-UHFFFAOYSA-N
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Description

N’-hydroxy-2-naphthalenecarboximidamide: is a versatile chemical compound with the molecular formula C₁₁H₁₀N₂O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-naphthalenecarboximidamide typically involves the reaction of 2-naphthalenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-naphthalenecarboximidamide+hydroxylamineN’-hydroxy-2-naphthalenecarboximidamide\text{2-naphthalenecarboximidamide} + \text{hydroxylamine} \rightarrow \text{N'-hydroxy-2-naphthalenecarboximidamide} 2-naphthalenecarboximidamide+hydroxylamine→N’-hydroxy-2-naphthalenecarboximidamide

Industrial Production Methods: Industrial production of N’-hydroxy-2-naphthalenecarboximidamide involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-2-naphthalenecarboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

N’-hydroxy-2-naphthalenecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of various materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of N’-hydroxy-2-naphthalenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-naphthalenecarboximidamide
  • N-hydroxybenzamidine
  • N-hydroxy-2-naphthamide

Comparison: N’-hydroxy-2-naphthalenecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

64893-54-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N'-hydroxynaphthalene-2-carboximidamide

InChI

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13)

InChI Key

UHJICFSTOCFOND-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C(=N\O)/N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=NO)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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